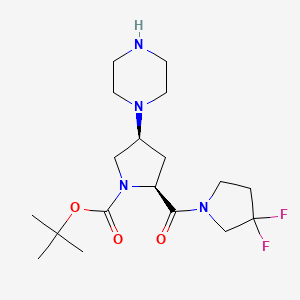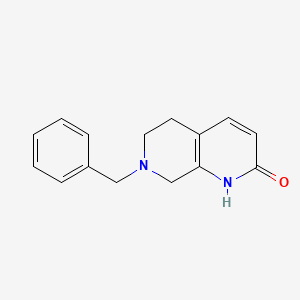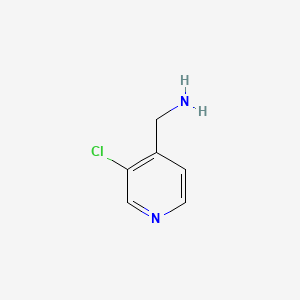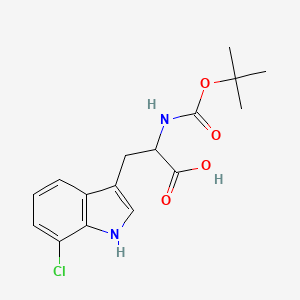![molecular formula C21H25N3O4Si B3030200 5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one CAS No. 879132-49-7](/img/structure/B3030200.png)
5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
概述
描述
5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is a complex organic compound with a unique spiro structure Spiro compounds are characterized by a shared single atom, often a carbon, connecting two ring systems
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available indene and pyridine derivatives.
Key Steps:
Spirocyclic Formation: Through a series of cyclization reactions, the spiro ring is formed.
Nitro Group Introduction: Nitration of the intermediate compound using concentrated nitric acid.
Silicon Group Addition: Introduction of the trimethylsilyl group via silylation reactions, often using reagents like trimethylsilyl chloride.
Reaction Conditions: The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods:
Scale-Up Reactions: Optimization of laboratory-scale procedures for industrial production often involves using continuous flow reactors.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to ensure high purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The nitro group can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: Reductive conditions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium catalyst or chemical reducers like iron powder in acidic medium.
Substitution: Nucleophiles such as hydroxide, cyanide, or methoxide under basic conditions.
Major Products Formed:
Amines: From reduction reactions.
Hydroxy, cyano, and other substituted products: From nucleophilic substitution reactions.
Oxidized derivatives: From oxidation reactions.
科学研究应用
Chemistry:
Catalysis: Potential use as a ligand in catalytic cycles.
Material Science: Incorporation into polymer backbones to create novel materials with unique properties.
Biology:
Enzyme Inhibition: Potential for acting as an inhibitor in enzyme-catalyzed reactions.
Signal Pathways: Possible modulation of biological pathways through interaction with cellular targets.
Medicine:
Pharmacological Research: Exploration as a potential drug candidate due to the presence of bioactive nitro and spiro groups.
Diagnostics: Use in imaging or as a probe in diagnostic assays.
Industry:
Chemical Synthesis: Utilized as a building block for more complex molecules.
Electronics: Application in organic electronic materials due to its unique electronic properties.
作用机制
Mechanism: The compound likely interacts with biological molecules through its nitro and spiro functionalities, which can engage in hydrogen bonding, π-π interactions, and covalent bonding with nucleophilic sites.
Molecular Targets and Pathways:
Enzymes: Inhibition through binding to active sites or allosteric sites.
Cellular Pathways: Modulation of signaling pathways by interacting with key proteins or receptors.
相似化合物的比较
5-nitroindene derivatives: Share the nitroindene core but lack the spiro structure.
Spiropyridine compounds: Contain similar spiro structures but with different substituents.
Trimethylsilyl ethers: Simplified compounds with trimethylsilyl groups without the complex ring systems.
Uniqueness:
Structural Complexity: The spiro connection provides a unique 3D architecture.
Functional Diversity:
This compound's combination of structural features and functional groups makes it a versatile candidate for various scientific and industrial applications.
属性
IUPAC Name |
5-nitro-1'-(2-trimethylsilylethoxymethyl)spiro[1,3-dihydroindene-2,3'-pyrrolo[2,3-b]pyridine]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4Si/c1-29(2,3)10-9-28-14-23-19-18(5-4-8-22-19)21(20(23)25)12-15-6-7-17(24(26)27)11-16(15)13-21/h4-8,11H,9-10,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGIPVFZTWMOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC=N2)C3(C1=O)CC4=C(C3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001106261 | |
| Record name | 1,3-Dihydro-5-nitro-1′-[[2-(trimethylsilyl)ethoxy]methyl]spiro[2H-indene-2,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879132-49-7 | |
| Record name | 1,3-Dihydro-5-nitro-1′-[[2-(trimethylsilyl)ethoxy]methyl]spiro[2H-indene-2,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879132-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-5-nitro-1′-[[2-(trimethylsilyl)ethoxy]methyl]spiro[2H-indene-2,3′-[3H]pyrrolo[2,3-b]pyridin]-2′(1′H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Cyclopropylsulfanyl)phenyl]acetic acid](/img/structure/B3030119.png)

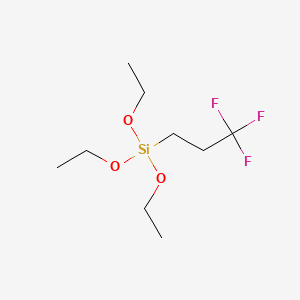
![4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid](/img/structure/B3030123.png)

